Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate

Description

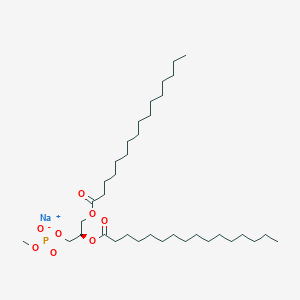

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is a complex organic compound that belongs to the class of phospholipids It is characterized by its unique structure, which includes a glycerol backbone esterified with two hexadecanoic acid (palmitic acid) molecules and a phosphate group esterified with a methyl group

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] methyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)42-32-34(33-43-45(39,40)41-3)44-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,39,40);/q;+1/p-1/t34-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEIVNUSWULHEB-MDYNBEAQSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677095 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92609-89-7 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate typically involves the esterification of glycerol with hexadecanoic acid, followed by phosphorylation. The process can be summarized in the following steps:

Esterification: Glycerol is reacted with hexadecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-bis(hexadecanoyloxy)propyl alcohol.

Phosphorylation: The resulting diester is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.

Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, hexadecanoic acid, and phosphoric acid.

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of carboxylic acids and other oxidation products.

Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Amines, alcohols, under mild to moderate conditions.

Major Products

Hydrolysis: Glycerol, hexadecanoic acid, phosphoric acid.

Oxidation: Carboxylic acids, various oxidation products.

Substitution: Derivatives with substituted phosphate groups.

Scientific Research Applications

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and phosphorylation reactions.

Biology: Investigated for its role in cell membrane structure and function, as it mimics natural phospholipids.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and liposomes.

Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is primarily related to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also form micelles and liposomes, which are useful for encapsulating and delivering hydrophobic drugs. The phosphate group can interact with various molecular targets, including proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Sodium (2R)-2,3-di(hexadecanoyloxy)propyl phosphate: Lacks the methyl group on the phosphate.

Sodium (2R)-2,3-bis(octadecanoyloxy)propyl methyl phosphate: Contains octadecanoic acid (stearic acid) instead of hexadecanoic acid.

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate: Contains an ethyl group instead of a methyl group on the phosphate.

Uniqueness

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is unique due to its specific combination of hexadecanoic acid and a methyl phosphate group. This structure imparts distinct physicochemical properties, such as its ability to form stable micelles and liposomes, making it particularly useful in drug delivery and cosmetic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.